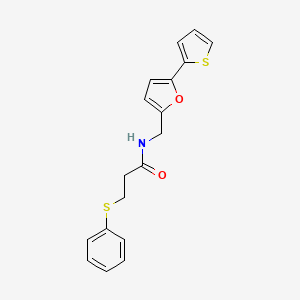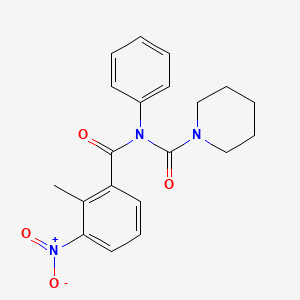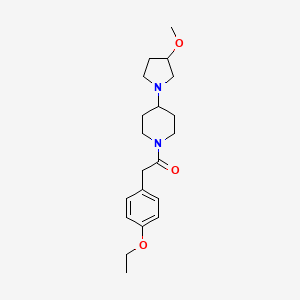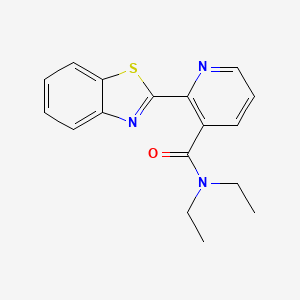
4-((1-(2-氯-5-(三氟甲基)苄基)哌啶-4-基)甲氧基)-5-环丙基-2-氟-N-(甲磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H27ClF4N2O4S and its molecular weight is 563. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pain Management
GX-201 is a potent and selective blocker of the Na(v)1.7 channel, with an IC({50}) of 3.2 nM . This channel is critical in the transmission of pain signals. The compound’s ability to selectively inhibit Na(_v)1.7 makes it a promising candidate for the development of new analgesics, particularly for conditions like chronic neuropathic pain . Its efficacy in suppressing neuropathic pain has been demonstrated in a mouse diabetic neuropathy model .
Neurological Research
Due to its selectivity for Na(_v)1.7 over other sodium channels such as Na(_v)1.1, Na(_v)1.2, and Na(_v)1.6, GX-201 can be used to study the role of these channels in neurological functions and disorders . It can help in understanding the pathophysiology of diseases where Na(_v)1.7 is implicated, such as certain forms of epilepsy and inherited erythromelalgia .
Drug Development
The prolonged residency time of GX-201 on the Na(_v)1.7 channel suggests that it could lead to the development of drugs with longer-lasting effects . This characteristic is particularly beneficial for conditions that require sustained medication regimes, potentially reducing the frequency of dosing and improving patient compliance .
Pharmacokinetics Studies
Chronic dosing of GX-201 has shown to increase the compound’s potency approximately tenfold, which provides insights into its pharmacokinetics . This information is crucial for determining appropriate dosing schedules and understanding how the compound interacts with the body over time .
Genetic Research
The selective inhibition of Na(_v)1.7 by GX-201 can be utilized in genetic research to study the effects of gene mutations on sodium channel function . This can contribute to the development of gene therapies for conditions associated with sodium channelopathies .
Molecular Biology
GX-201 can be used as a tool in molecular biology to dissect the molecular mechanisms underlying sodium channel function and regulation . It can aid in the identification of new molecular targets for therapeutic intervention .
Toxicology
The safety profile of GX-201 can be assessed in toxicological studies to determine its potential side effects and therapeutic window . This is a vital step in the preclinical development of any new drug .
Biophysical Studies
Researchers can use GX-201 to perform biophysical studies on the kinetics and dynamics of Na(_v)1.7 channel interactions . This can provide a deeper understanding of how structural changes in the channel affect its function .
作用机制
Target of Action
GX-201, also known as “4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide”, is a selective inhibitor of the NaV1.7 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is thereby involved in neuronal excitability .
Mode of Action
GX-201 interacts with the NaV1.7 sodium channel and inhibits its function . The compound has an IC50 of less than 3.2 nM for hNaV1.7, indicating a strong affinity for this channel . By blocking these channels, GX-201 prevents sodium ions from entering the neuron, thus inhibiting the generation and conduction of action potentials .
Biochemical Pathways
The NaV1.7 channel is involved in the propagation of action potentials in neurons. By selectively blocking these channels, GX-201 can affect the excitability of neurons and thus influence various biochemical pathways related to pain perception and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of GX-201 are characterized by a relatively long half-life in mice
Result of Action
The primary result of GX-201’s action is the production of analgesia, or pain relief . It achieves this by inhibiting nociceptive responses induced by substances such as formalin and by reducing inflammatory pain caused by agents like complete Freund’s adjuvant (CFA) . The analgesic effect of GX-201 is observed at a free plasma concentration about three times the IC50 for high-affinity channel block .
属性
IUPAC Name |
4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPOTYVFWNSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)


![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)
methanone](/img/structure/B2924446.png)






![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)
